molecular formula C5H7ClO3 B1293708 1-Acetoxy-3-chloroacetone CAS No. 40235-68-5

1-Acetoxy-3-chloroacetone

Cat. No. B1293708
CAS RN: 40235-68-5
M. Wt: 150.56 g/mol
InChI Key: LCMPIWIWBGHBOY-UHFFFAOYSA-N
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Description

1-Acetoxy-3-chloroacetone is a chemical compound that can be derived from precursors through specific synthetic pathways. Although the provided papers do not directly describe 1-Acetoxy-3-chloroacetone, they offer insights into related compounds and their synthesis which can be informative for understanding the properties and potential synthesis of 1-Acetoxy-3-chloroacetone.

Synthesis Analysis

The synthesis of related compounds involves the use of acetic anhydride and propargyl alcohol, which through a one-pot procedure involving an acid catalyst and a Ru catalyst, leads to the formation of 1,2-diacetoxy-2-propene. This compound is noted as a convenient precursor to 1-acetoxy-3-chloro-2-propanone, which shares a similar structure to 1-Acetoxy-3-chloroacetone . This suggests that a similar synthetic route may be applicable for the synthesis of 1-Acetoxy-3-chloroacetone.

Molecular Structure Analysis

While the molecular structure of 1-Acetoxy-3-chloroacetone is not directly analyzed in the provided papers, the use of 29 Si NMR spectroscopy in the study of the acetolysis reaction of a siloxane compound provides a methodological example of how one might analyze the structure of 1-Acetoxy-3-chloroacetone . NMR spectroscopy could potentially be used to determine the configuration and stereochemistry of the compound.

Chemical Reactions Analysis

The acetolysis reaction of 1-chloro-1,3,5-trimethyl-3,5-bis(trimethylsiloxy)cyclotrisiloxane provides an example of how a chloro- and acetoxycyclotrisiloxane isomer reacts under certain conditions . Although this reaction is not directly related to 1-Acetoxy-3-chloroacetone, it does provide insight into the behavior of chloro- and acetoxy- functional groups in a chemical reaction, which could be relevant for understanding the reactivity of 1-Acetoxy-3-chloroacetone.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetoxy-3-chloroacetone are not discussed in the provided papers. However, the synthesis and structural analysis methods described could be applied to determine these properties. For instance, the one-pot synthesis method indicates that the compound may be synthesized under relatively mild conditions , and the use of NMR spectroscopy could help elucidate its physical state and chemical behavior .

Scientific Research Applications

1. Enzyme Inhibition

1-Acetoxy-3-chloroacetone shows potential as an active-site-directed inhibitor of aliphatic amidase from Pseudomonas aeruginosa. This characteristic is demonstrated by the inhibitor's ability to form a reversible enzymically inactive species and a derivative where enzymic activity cannot be recovered, indicating potential uses in enzyme inhibition studies (Hollaway, Clarke, & Ticho, 1980).

2. Reaction Rate Studies

The compound has been utilized in studying reaction rates with various reactive species. For instance, chloroacetone's reaction with hydrated electrons, hydroxyl radicals, and hydrogen atoms in water has been examined, offering insights into the chemical kinetics of similar compounds (Williams, Cooper, Mezyk, & Bartels, 2002).

3. Chemical Synthesis

1-Acetoxy-3-chloroacetone is instrumental in the synthesis of various chemical compounds. For instance, it is used in the palladium-catalyzed chloroacetoxylation of 1,3-dienes, demonstrating its versatility in organic synthesis (Åkermark et al., 1984).

4. Catalysis

In the catalytic process, 1-Acetoxy-3-chloroacetone is used in the acetolysis of epichlorohydrin, an essential step in manufacturing various polyepoxy materials. This showcases its role in improving efficiency and selectivity in catalytic reactions (Roselin, Selvin, & Bououdina, 2012).

5. Antimicrobial Studies

In the realm of pharmacology and biochemistry, 1-Acetoxy-3-chloroacetone derivatives are investigated for their antimicrobial properties. This indicates its potential applications in developing new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Safety And Hazards

1-Acetoxy-3-chloroacetone is classified as Acute toxicity, Oral (Category 3), H301, and Eye irritation (Category 2A), H319 . It is toxic if swallowed and causes serious eye irritation . It is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

(3-chloro-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMPIWIWBGHBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068221
Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxy-3-chloroacetone

CAS RN

40235-68-5
Record name 1-(Acetyloxy)-3-chloro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40235-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
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Record name 2-Propanone, 1-(acetyloxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetoxy-3-chloroacetone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-acetoxy-3-chloro-2-propanol (15.3 g) in acetone (250 ml) is dropwise added Jones reagent (37.4 ml) containing chromic anhydride (10.39 g) and conc. sulfuric acid (10.18 ml) in 1 hour, and the resultant mixture is stirred at room temperature for 3 hours. The reaction mixture is mixed with isopropanol (10 ml) and the insoluble material is filtered off. The organic layer is concentrated in vacuum, and the residue is distilled to give 1-acetoxy-3-chloro-2-propanone (9 g) as an oil boiling at 102°-104° C./15 mm Hg. The yield is 60.0%.
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15.3 g
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chromic anhydride
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10.39 g
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10.18 mL
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10 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ER Clark, JGB Howes - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 1-Acetoxy-3-chloroacetone (an improved method of isolation, including that of the co-formed 1 : 3-diacetoxyacetone, not isolated by the original workers, is described) reacted rapidly …
Number of citations: 9 pubs.rsc.org
H Nishida, T Mukaihira, F Saitoh, K Harada… - Chemical and …, 2004 - jstage.jst.go.jp
… When 7 was treated with 1-acetoxy-3chloroacetone (8) in DMF in the presence of potassium carbonate, 9 was obtained in good yield as expected. When 4-(aminomethyl)-1-benzyl-4-…
Number of citations: 11 www.jstage.jst.go.jp
LF García‐Alles, B Erni - European journal of biochemistry, 2002 - Wiley Online Library
… 4-Chloroacetoacetic acid methyl ester (4a) and 1-acetoxy-3-chloroacetone (4b) were from TCI America. Ethyl pyruvate, 3-bromo-1,1,1-trifluoroacetone (4c) and dimethyl …
Number of citations: 34 febs.onlinelibrary.wiley.com
LF Garcia-Alles, C Siebold, TL Nyffeler… - Biochemistry, 2004 - ACS Publications
… A solution containing 77 mg (0.5 mmol) of 1-acetoxy-3-chloroacetone (TCI America), methanol (0.4 mL), and tert-BuOMe (tert-butyl-methyl ether, 10 mL) was shaken for 10 min at 37 C. …
Number of citations: 49 pubs.acs.org
SJ Mickel - 1982 - researchportal.bath.ac.uk
… Formation of the bicyclic system (97) was achieved by reaction of (96) with 1-acetoxy-3-chloroacetone, where the more nucleophilic thiolate anion displaced chlorine. Chlorination and …
Number of citations: 4 researchportal.bath.ac.uk
Y Fukuda, T Negoro, K Kimura… - The Journal of Organic …, 1980 - ACS Publications
General Method for Preparation of l, 3-Dithiole-2-thiones (3). The appropriate trithiocarbonate (1; 0.01 mol) was dissolved in a mixture of trifluoroacetic acid (10 mL), acetic acid (10 mL), …
Number of citations: 6 pubs.acs.org
Q Chao, V Nair - Bioorganic & Medicinal Chemistry Letters, 1997 - Elsevier
… compound, 1,3-diacetoxyacetone (7), from 1,3-dichloroacetone 17'18 by treatment with excess potassium acetate in acetic acid, resulted in two products, 1-acetoxy-3-chloroacetone (…
Number of citations: 9 www.sciencedirect.com
NF Haley, MW Fichtner - The Journal of Organic Chemistry, 1980 - ACS Publications
R= H, C6Hs previously reported cvclization of 4 with acid catalysts. 1 When allowed to stand overnight, crystalline 5 slowly evolves isobutylene, yielding 6. Traces of acid convert 6, with …
Number of citations: 50 pubs.acs.org
EL McInturff, SP France, CA Leverett… - Journal of Medicinal …, 2023 - ACS Publications
… Condensation of benzamide 15.6 with 1-acetoxy-3-chloroacetone 15.7 produced an oxazole derivative, which was subsequently saponified and recrystallized from 50% aqueous …
Number of citations: 3 pubs.acs.org
IL Pinto - 1983 - search.proquest.com
… The resulting disodium salt was treated in situ with 1 -acetoxy-3-chloroacetone to yield the bicyclic (211). Dehydration of the isocepham provided the isocephem (212). This compound …
Number of citations: 0 search.proquest.com

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